

# An In-depth Technical Guide to (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

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## Compound of Interest

**Compound Name:** (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

**Cat. No.:** B139060

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, a valuable chiral building block in organic synthesis and drug discovery.

## Chemical Structure and Properties

**(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with a methyl group at the 2-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center.

Chemical Structure:

- IUPAC Name: **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**
- Molecular Formula: C<sub>10</sub>H<sub>19</sub>NO<sub>2</sub>
- Molecular Weight: 185.26 g/mol
- CAS Number: 137496-71-0
- SMILES: C[C@H]1CCCN1C(=O)OC(C)(C)C

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Appearance	Colorless oil	<a href="#">[1]</a>
Boiling Point	234.0 ± 9.0 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.0 ± 0.1 g/cm³	<a href="#">[2]</a>
Flash Point	95.3 ± 18.7 °C	<a href="#">[2]</a>
Refractive Index	1.444	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.	
Melting Point	Not available	

## Spectroscopic Data

The structural identity of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** is confirmed by the following spectroscopic data.

Spectroscopy	Data	Reference
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	$\delta$ 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H)	[1]
<sup>13</sup> C NMR (126 MHz, CDCl <sub>3</sub> )	$\delta$ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7	[1]
IR (film)	$\nu_{\text{max}}$ 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 cm <sup>-1</sup>	[1]

## Experimental Protocols: Synthesis

The synthesis of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** is typically achieved through a multi-step process starting from the readily available chiral precursor, (S)-prolinol. The following protocol is adapted from established synthetic routes.

## Synthesis of **(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate**

Reaction Scheme:



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*Boc protection of (S)-prolinol.*

## Procedure:

- To a solution of (S)-prolinol (1.0 eq) in ethyl acetate, cool the mixture to 0 °C in an ice bath.
- Add triethylamine (2.0 eq) dropwise while maintaining the temperature below 0 °C.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in ethyl acetate to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by flash column chromatography on silica gel.

## Synthesis of (S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate

## Reaction Scheme:

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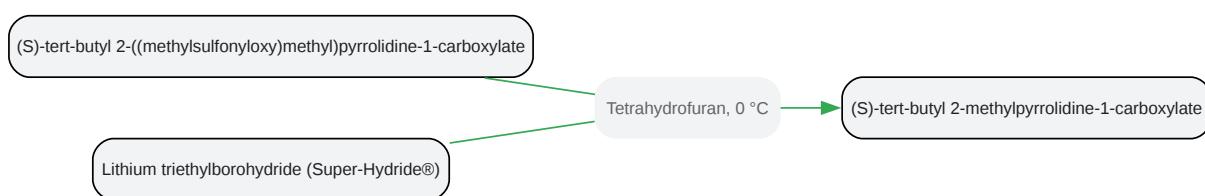
*Mesylation of the primary alcohol.*

Procedure:

- Dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane and cool to 0 °C.
- Add triethylamine (2.0 eq) dropwise.
- Slowly add methanesulfonyl chloride (1.5 eq) to the reaction mixture, ensuring the temperature remains below 0 °C.
- Stir the reaction at room temperature overnight.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylated product, which is often used in the next step without further purification.

## Synthesis of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

Reaction Scheme:



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*Reduction of the mesylate to the methyl group.*

**Procedure:**

- Dissolve the crude (S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C.
- Add a solution of lithium triethylborohydride (Super-Hydride®, 3.0 eq, 1 M in THF) dropwise.
- Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, stirring overnight.
- Carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the product with an organic solvent such as chloroform or dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the final product by flash column chromatography.

## Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The chirality and conformational rigidity of the pyrrolidine ring allow for precise three-dimensional positioning of substituents to interact with biological targets.

**(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, as a chiral building block, offers several advantages in drug design:

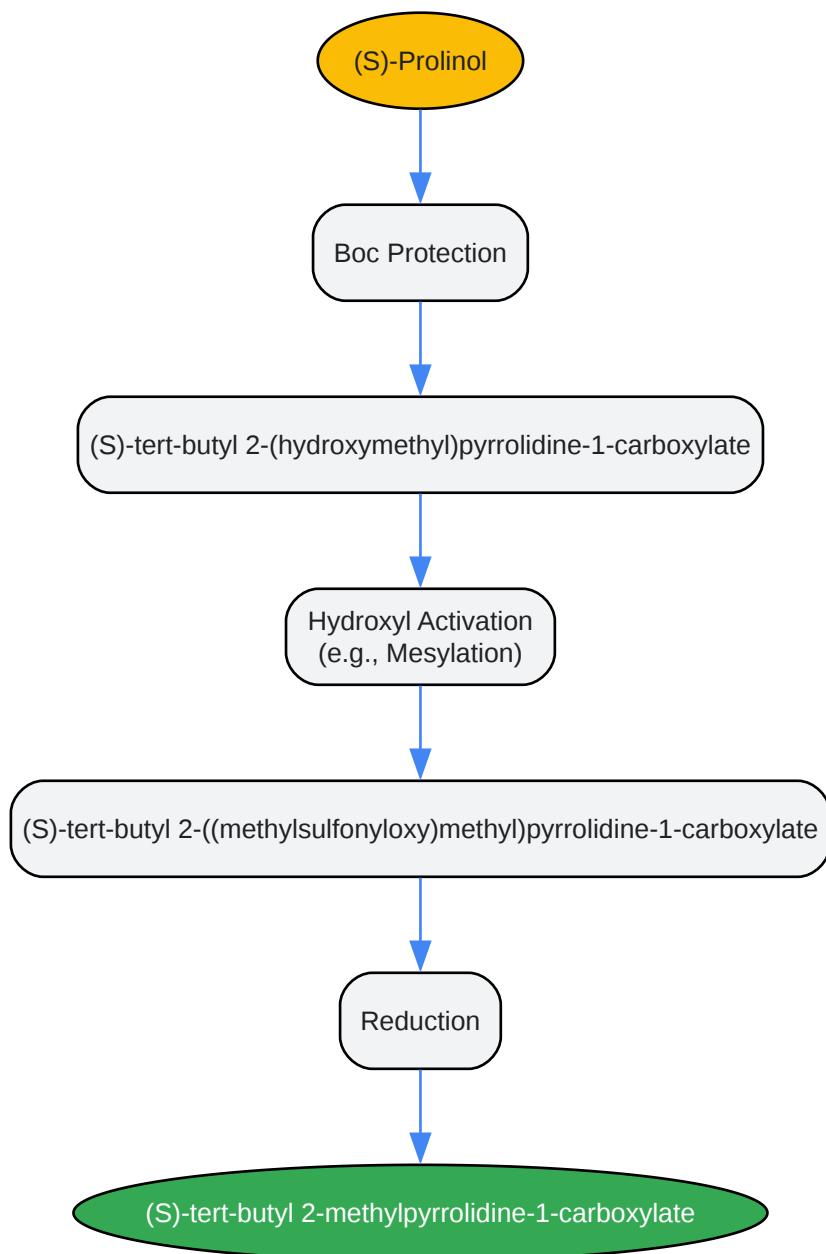
- Introduction of Chirality: The (S)-stereocenter at the 2-position provides a key chiral element that can be crucial for enantioselective recognition by biological receptors.
- Lipophilic Methyl Group: The methyl group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.
- Boc Protecting Group: The tert-butoxycarbonyl group allows for the straightforward incorporation of the pyrrolidine moiety into larger molecules via standard peptide coupling or

other N-functionalization reactions, and it can be readily removed under acidic conditions.

While specific examples of marketed drugs directly synthesized from **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** are not prominently featured in publicly available literature, its structural motif is found in various biologically active compounds and drug candidates. Its utility lies in its role as a versatile starting material for the synthesis of more complex substituted pyrrolidines, which are then incorporated into larger drug molecules. For instance, derivatives of 2-methylpyrrolidine are key components in the development of catalysts and ligands for asymmetric synthesis, a critical technology in the production of chiral pharmaceuticals.

## Logical Relationships and Workflows

The synthesis of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** from (S)-prolinol can be represented as a logical workflow, highlighting the key transformations.

[Click to download full resolution via product page](#)*Overall synthetic workflow.*

This workflow illustrates a common strategy in organic synthesis: protection of a reactive functional group, activation of another, and subsequent transformation to achieve the desired target molecule. This approach allows for the selective modification of a multifunctional starting material.

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## References

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